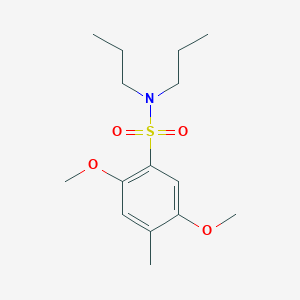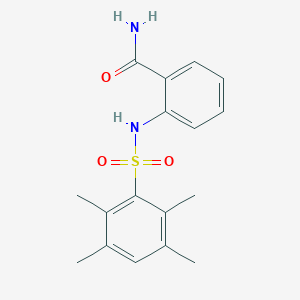
Octyltin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyltin compounds, also known as this compound derivatives, are a class of organotin compounds where the tin atom is bonded to one or more octyl groups. These compounds are widely used in various industrial applications due to their unique chemical properties. They are particularly known for their role as stabilizers in the production of polyvinyl chloride (PVC) and as catalysts in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octyltin compounds can be synthesized through several methods. One common method involves the reaction of tin tetrachloride with Grignard reagents. For example, the synthesis of tetrathis compound can be achieved by reacting tin tetrachloride with octylmagnesium bromide :
SnCl4+4C8H17MgBr→Sn(C8H17)4+4MgBrCl
Another method involves the direct reaction of metallic tin with organohalides in the presence of a catalyst . This method is particularly useful for producing carbofunctional organotin compounds.
Industrial Production Methods
In industrial settings, octyl tin compounds are often produced through large-scale reactions involving tin tetrachloride and octylmagnesium bromide. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Octyltin compounds undergo various types of chemical reactions, including:
Oxidation: This compound compounds can be oxidized to form tin oxides and hydroxides.
Reduction: These compounds can be reduced to form lower oxidation state tin compounds.
Substitution: This compound compounds can undergo substitution reactions where the octyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine are often used in substitution reactions.
Major Products
The major products formed from these reactions include tin oxides, hydroxides, and various substituted organotin compounds .
Wissenschaftliche Forschungsanwendungen
Octyltin compounds have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of octyl tin compounds varies depending on their application. In the context of PVC stabilization, octyl tin compounds act by neutralizing hydrochloric acid released during the degradation of PVC, thereby preventing further degradation . In biological applications, octyl tin compounds can interact with cellular components, leading to cell death or inhibition of cell growth .
Vergleich Mit ähnlichen Verbindungen
Octyltin compounds can be compared with other organotin compounds such as butyl tin and phenyl tin derivatives. While all these compounds share similar chemical properties, octyl tin compounds are generally less toxic and have better migration resistance in PVC applications . Other similar compounds include:
Butyl tin compounds: Used in similar applications but are more toxic.
Phenyl tin compounds: Have different chemical properties and are used in different industrial applications.
Conclusion
This compound compounds are versatile organotin compounds with a wide range of applications in chemistry, biology, medicine, and industry. Their unique chemical properties make them valuable in various industrial processes, particularly in the stabilization of PVC and as catalysts in organic synthesis. Despite their potential toxicity, their benefits in industrial and scientific applications make them an important class of compounds.
Eigenschaften
CAS-Nummer |
15231-57-9 |
|---|---|
Molekularformel |
C8H17Sn |
Molekulargewicht |
231.93 g/mol |
InChI |
InChI=1S/C8H17.Sn/c1-3-5-7-8-6-4-2;/h1,3-8H2,2H3; |
InChI-Schlüssel |
ZMHZSHHZIKJFIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[Sn] |
Kanonische SMILES |
CCCCCCCC[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B230655.png)

![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)




![N-[4-hydroxy-3-[(3-methylpiperidin-1-yl)methyl]phenyl]-4-nitrobenzamide](/img/structure/B230722.png)

![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)




